

# The Therapeutic Potential of Interleukin-37 (RX-37): A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RX-37

Cat. No.: B610613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Interleukin-37 (IL-37), a cytokine with potent anti-inflammatory properties. For the purpose of this guide, we will refer to it as **RX-37**. We will explore its mechanism of action, compare its performance with established alternative therapies in key inflammatory diseases, and provide supporting experimental data and protocols.

## Introduction to RX-37 (Interleukin-37)

Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and has emerged as a fundamental inhibitor of innate and adaptive immunity.<sup>[1][2]</sup> Unlike many other interleukins that are pro-inflammatory, IL-37 exerts broad anti-inflammatory effects, making it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.<sup>[2][3]</sup> The subsequent sections will delve into the molecular mechanisms underpinning its function and present preclinical and clinical evidence of its therapeutic potential.

## Mechanism of Action of RX-37

**RX-37** functions through both extracellular and intracellular pathways to suppress inflammation.

**Extracellular Mechanism:** Secreted IL-37 can bind to the IL-18 receptor alpha chain (IL-18R $\alpha$ ).<sup>[4]</sup> This binding, however, does not recruit the IL-18R $\beta$  chain, which is necessary for pro-

inflammatory signaling. Instead, it forms a complex with the IL-1 family decoy receptor IL-1R8 (also known as SIGIRR).[4][5] This ternary complex (IL-37/IL-18R $\alpha$ /IL-1R8) is central to IL-37's extracellular anti-inflammatory activity, leading to the inhibition of pro-inflammatory signaling pathways such as NF- $\kappa$ B and MAPK.[4][6]

**Intracellular Mechanism:** Following pro-inflammatory stimuli, the precursor form of IL-37 can be cleaved by caspase-1 into a mature form. This mature IL-37 can translocate to the nucleus where it interacts with SMAD3. This interaction suppresses the transcription of pro-inflammatory genes.

Below is a diagram illustrating the signaling pathway of **RX-37**.

[Click to download full resolution via product page](#)**Figure 1:** Signaling Pathway of RX-37 (IL-37).

# Therapeutic Potential and Comparative Analysis

**RX-37** has shown therapeutic potential in a variety of inflammatory conditions. This section compares its performance with alternative therapies, supported by experimental data.

## Gout

Gout is an inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints. The inflammatory response is primarily mediated by IL-1 $\beta$ .

**RX-37** in Gout: Preclinical studies have demonstrated that recombinant human IL-37 (rhIL-37) can suppress MSU crystal-induced inflammation.<sup>[7][8]</sup> It has been shown to have both preventive and therapeutic effects in murine models of gout.<sup>[7]</sup> The anti-inflammatory effect is partly dependent on the Mer tyrosine kinase (Mertk) signaling pathway.<sup>[7]</sup> Furthermore, genetic and mechanistic evidence supports the role of IL-37 in the pathogenesis of gout, highlighting its therapeutic potential.<sup>[9]</sup>

Alternative Therapies for Gout: Current treatments for acute gout flares often involve nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids. For recurrent gout, urate-lowering therapies are the standard of care. In cases of refractory gout, IL-1 inhibitors are used.

- Anakinra (Kineret®): A recombinant IL-1 receptor antagonist that blocks the activity of both IL-1 $\alpha$  and IL-1 $\beta$ .<sup>[10][11][12]</sup>
- Canakinumab (Ilaris®): A human monoclonal antibody that specifically neutralizes IL-1 $\beta$ .
- Rilonacept (Arcalyst®): A dimeric fusion protein that acts as an IL-1 trap, binding to both IL-1 $\alpha$  and IL-1 $\beta$ .<sup>[13][14][15]</sup>

Comparative Data:

| Therapy         | Mechanism of Action                                              | Key Preclinical/Clinical Findings in Gout                                                                                                         |
|-----------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| RX-37 (rhIL-37) | Dual extracellular and intracellular anti-inflammatory pathways. | Suppresses MSU-induced inflammation in vitro and in vivo; reduces neutrophil recruitment and pro-inflammatory cytokine production. <sup>[7]</sup> |
| Anakinra        | IL-1 receptor antagonist.                                        | Effective in treating gout flares, particularly in patients with contraindications to standard therapies.                                         |
| Canakinumab     | Neutralizes IL-1 $\beta$ .                                       | Reduces the risk of recurrent gout flares in patients with frequent attacks.                                                                      |
| Rilonacept      | IL-1 $\alpha$ and IL-1 $\beta$ trap.                             | Shown to reduce the frequency of gout flares. <sup>[13]</sup><br><sup>[14]</sup> <sup>[15]</sup>                                                  |

## Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.

**RX-37 in IBD:** In a mouse model of dextran sodium sulfate (DSS)-induced colitis, transgenic expression of human IL-37 was protective, ameliorating clinical and histological signs of the disease.<sup>[16]</sup> This protection was associated with decreased production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-1 $\beta$ , and an increase in the anti-inflammatory cytokine IL-10.<sup>[16]</sup> Adoptive transfer of IL-37-producing T-cells also attenuated intestinal inflammation in a chronic IBD model.<sup>[17]</sup>

**Alternative Therapies for IBD:** The treatment landscape for IBD is broad and includes aminosalicylates, corticosteroids, immunomodulators, and biologic agents targeting TNF- $\alpha$ , integrins, and other inflammatory pathways.

- Anti-TNF- $\alpha$  agents (e.g., Infliximab, Adalimumab): Monoclonal antibodies that neutralize TNF- $\alpha$ , a key pro-inflammatory cytokine in IBD.
- Anti-integrin agents (e.g., Vedolizumab): Monoclonal antibodies that block leukocyte trafficking to the gut.
- JAK inhibitors (e.g., Tofacitinib): Small molecules that inhibit Janus kinases, thereby blocking the signaling of multiple pro-inflammatory cytokines.

Comparative Data:

| Therapy                   | Mechanism of Action                                                                                                | Key Preclinical/Clinical Findings in IBD                                                                    |
|---------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| RX-37                     | Broad anti-inflammatory effects, including suppression of TNF- $\alpha$ and IL-1 $\beta$ , and induction of IL-10. | Protects against DSS-induced colitis in mice, reducing inflammation and tissue damage. <a href="#">[16]</a> |
| Anti-TNF- $\alpha$ agents | Neutralizes TNF- $\alpha$ .                                                                                        | Induces and maintains remission in a significant proportion of patients with moderate to severe IBD.        |
| Vedolizumab               | Blocks $\alpha 4\beta 7$ integrin, preventing leukocyte migration to the gut.                                      | Effective in inducing and maintaining clinical remission in IBD, with a gut-selective mechanism of action.  |
| Tofacitinib               | Inhibits Janus kinases (JAK1, JAK2, JAK3).                                                                         | Effective in inducing and maintaining remission in ulcerative colitis.                                      |

## Experimental Protocols

### In Vivo Murine Model of Gouty Arthritis

Objective: To evaluate the therapeutic efficacy of rhIL-37 in a murine model of acute gouty arthritis.

### Methodology:

- Induction of Gouty Arthritis: Male C57BL/6 mice are injected intra-articularly in the ankle with 100 µg of MSU crystals suspended in 10 µl of sterile saline.
- Treatment: Recombinant human IL-37 (rhIL-37) is administered intraperitoneally at a dose of 1 µg per mouse, 1 hour before the MSU crystal injection (preventive protocol) or 6 hours after (therapeutic protocol). Control mice receive vehicle (saline).
- Assessment of Inflammation:
  - Joint Swelling: Ankle thickness is measured using a caliper at various time points (e.g., 6, 12, 24, and 48 hours) after MSU injection.
  - Histological Analysis: Ankle joints are harvested at 48 hours, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.
  - Cytokine Analysis: Peritoneal lavage fluid or joint tissue homogenates are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ , IL-6) by ELISA.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to compare the treatment groups with the control group.

## Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory potential of a therapeutic agent like **RX-37**.

[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow.

## Conclusion

**RX-37** (Interleukin-37) represents a promising novel therapeutic agent for the treatment of a wide range of inflammatory diseases. Its unique dual mechanism of action, targeting both extracellular and intracellular inflammatory pathways, offers the potential for broad anti-inflammatory efficacy. Preclinical data in models of gout and IBD are encouraging, demonstrating its ability to suppress key pro-inflammatory cytokines and ameliorate disease pathology.

Compared to existing therapies, many of which target single cytokines or pathways, **RX-37**'s broader mechanism may offer advantages in complex inflammatory conditions. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **RX-37** and its place in the armamentarium of anti-inflammatory treatments. The data presented in this guide provide a foundation for researchers and drug development professionals to consider the further exploration and validation of **RX-37**'s therapeutic utility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. insights-into-il-37-the-role-in-autoimmune-diseases - Ask this paper | Bohrium [bohrium.com]
- 2. medindia.net [medindia.net]
- 3. IL-37 IS AN INHIBITORY CYTOKINE THAT COULD BE USEFUL FOR TREATING INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Interleukin-35 and Interleukin-37 anti-inflammatory effect on inflammatory bowel disease: Application of non-coding RNAs in IBD therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin 37 limits monosodium urate crystal-induced innate immune responses in human and murine models of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-37 plays a role - In the pathogenesis and treatment of gout - Radboudumc [radboudumc.nl]
- 9. Rare genetic variants in interleukin-37 link this anti-inflammatory cytokine to the pathogenesis and treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]

- 13. scholarsinmedicine.com [scholarsinmedicine.com]
- 14. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Rilonacept? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Interleukin-37 (RX-37): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610613#validation-of-rx-37-s-therapeutic-potential]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)